Cas no 2157207-53-7 (3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2157207-53-7
- 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1287414
-
- Inchi: 1S/C23H23N3O4/c1-14-12-24-22(26(14)2)20(11-21(27)28)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,12,19-20H,11,13H2,1-2H3,(H,25,29)(H,27,28)
- InChI Key: VOLDAKJCFTYDHP-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C1=NC=C(C)N1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 405.16885622g/mol
- Monoisotopic Mass: 405.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 93.4Ų
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1287414-1.0g |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1287414-50mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 50mg |
$1779.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-100mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 100mg |
$1863.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-250mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 250mg |
$1948.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-500mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 500mg |
$2033.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-1000mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 1000mg |
$2118.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-2500mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 2500mg |
$4150.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-5000mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 5000mg |
$6140.0 | 2023-10-01 | ||
| Enamine | EN300-1287414-10000mg |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2157207-53-7 | 10000mg |
$9105.0 | 2023-10-01 |
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2157207-53-7)
3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, with the CAS number 2157207-53-7, is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and an imidazole moiety. These structural elements endow the compound with a range of potential applications, particularly in the development of novel therapeutic agents and as a building block in combinatorial chemistry.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under various reaction conditions. This makes 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid an ideal candidate for the synthesis of complex peptides and peptidomimetics. The imidazole moiety, on the other hand, is known for its biological activity and ability to form hydrogen bonds, which can be crucial for interactions with biological targets such as enzymes and receptors.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory properties. The imidazole group has been linked to the inhibition of pro-inflammatory cytokines, making it a promising lead for the development of new anti-inflammatory drugs. Additionally, the Fmoc group can be selectively removed to reveal the active amino acid, which can then be further modified or conjugated to other molecules.
In another study, scientists at the University of California, San Francisco, explored the use of this compound in cancer research. They found that certain derivatives could selectively target and inhibit specific kinases involved in cancer cell proliferation. The ability to fine-tune the structure through chemical modifications allows for the optimization of these compounds for specific therapeutic targets.
The synthesis of 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves several steps, including the protection of the amino group with Fmoc and the introduction of the imidazole moiety. The detailed synthetic route has been described in multiple publications, providing a robust framework for researchers to synthesize and modify this compound efficiently.
The physicochemical properties of this compound have also been extensively studied. It has been reported to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays. The compound's stability under different pH conditions and temperatures has also been evaluated, ensuring its reliability in experimental settings.
In conclusion, 3-(1,5-dimethyl-1H-imidazol-2-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2157207-53-7) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to significant advancements in healthcare.
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